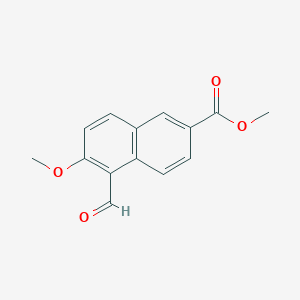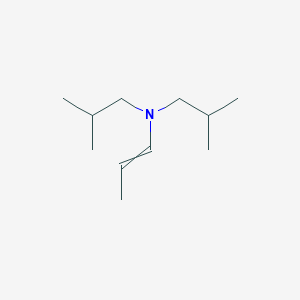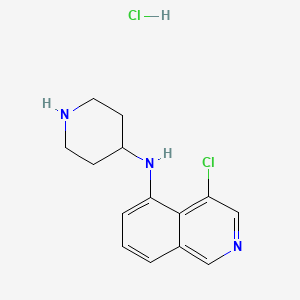![molecular formula C10H9ClO3 B8560277 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one](/img/structure/B8560277.png)
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
概要
説明
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is a chemical compound that belongs to the class of benzo[1,3]dioxin derivatives This compound is characterized by the presence of a chlorine atom at the 7th position and two methyl groups at the 2nd position on the benzo[1,3]dioxin ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one typically involves the reaction of salicylic acid derivatives with acetylenic esters. The reaction is mediated by copper(I) iodide (CuI) and sodium bicarbonate (NaHCO3) in acetonitrile at room temperature . This method allows for the direct synthesis of functionalized benzo[1,3]dioxin-4-ones.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the synthesis methods used in laboratory settings can be scaled up for industrial production with appropriate optimization of reaction conditions and purification processes.
化学反応の分析
Types of Reactions
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the compound into hydroquinones.
Substitution: The chlorine atom at the 7th position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Various substituted benzo[1,3]dioxin derivatives
科学的研究の応用
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent.
Industry: It is used in the development of new materials and chemical processes.
作用機序
The mechanism of action of 7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins.
類似化合物との比較
Similar Compounds
- 5,7-Dihydroxy-2,2-dimethyl-benzo[1,3]dioxin-4-one
- 4H-benzo[d][1,3]dioxin-4-one derivatives
Uniqueness
7-Chloro-2,2-dimethyl-4H-benzo[d][1,3]dioxin-4-one is unique due to the presence of the chlorine atom at the 7th position, which imparts distinct chemical and biological properties
特性
分子式 |
C10H9ClO3 |
|---|---|
分子量 |
212.63 g/mol |
IUPAC名 |
7-chloro-2,2-dimethyl-1,3-benzodioxin-4-one |
InChI |
InChI=1S/C10H9ClO3/c1-10(2)13-8-5-6(11)3-4-7(8)9(12)14-10/h3-5H,1-2H3 |
InChIキー |
JLGPUMHHDILCSU-UHFFFAOYSA-N |
正規SMILES |
CC1(OC2=C(C=CC(=C2)Cl)C(=O)O1)C |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details





試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-[2-amino-4-(1,3-dihydroisoindole-2-carbonyl)quinazolin-6-yl]acetic acid](/img/structure/B8560212.png)











